molecular formula C8H3F5N2O B1409173 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine CAS No. 1227601-25-3

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1409173
CAS No.: 1227601-25-3
M. Wt: 238.11 g/mol
InChI Key: IQYWNFNZADLPDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable pyridine precursor with difluoromethoxy and trifluoromethyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact conditions and reagents can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups attached to the pyridine ring .

Scientific Research Applications

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities due to the presence of fluorine atoms, which can enhance the compound’s stability and bioavailability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine is unique due to the combination of cyano, difluoromethoxy, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-Cyano-3-difluoromethoxy-6-(trifluoromethyl)pyridine (CAS No. 1227601-25-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyano group and trifluoromethyl moieties. These characteristics enhance its potential biological activities, making it a subject of various research studies aimed at exploring its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₅N₂O, indicating the presence of multiple fluorine atoms, which significantly influence its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC₈H₃F₅N₂O
Molecular Weight232.11 g/mol
CAS Number1227601-25-3
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets at the molecular level. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it may modulate enzyme activities and receptor functions, influencing several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. The presence of the cyano group may contribute to its ability to interfere with cancer cell signaling pathways.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines showed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth, suggesting its efficacy as a potential anticancer drug .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain kinases involved in cancer progression, providing insights into its mechanism of action .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
2-Amino-4-methoxy-6-(trifluoromethyl)pyridineAntimicrobial and anticancer
2-Chloro-3-difluoromethoxy-6-(trifluoromethyl)pyridineModerate enzyme inhibition
3-Fluoro-6-(trifluoromethyl)pyridineLimited biological activity

Properties

IUPAC Name

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5N2O/c9-7(10)16-5-1-2-6(8(11,12)13)15-4(5)3-14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYWNFNZADLPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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